molecular formula C11H14BrN3O B6319604 (5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone CAS No. 342013-83-6

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone

Cat. No.: B6319604
CAS No.: 342013-83-6
M. Wt: 284.15 g/mol
InChI Key: LUSYOTUBPQWQTA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

(5-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone is used in various scientific research applications, including:

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-2-4-15(5-3-14)11(16)9-6-10(12)8-13-7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSYOTUBPQWQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635926
Record name (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342013-83-6
Record name (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromonicotinic acid (0.020 g, 0.10 mmol), 1-methylpiperazine (0.015 g, 0.15 mmol), HATU (0.046 g, 0.12 mmol), DIPEA (0.052 g, 0.40 mmol), and dioxane (2 mL) were added to a 20 mL vial. The vial was sealed and placed on a heater/shaker for 3 days at 40° C. The reaction mixture, containing the title compound, was used without purification.
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
0.046 g
Type
reactant
Reaction Step One
Name
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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